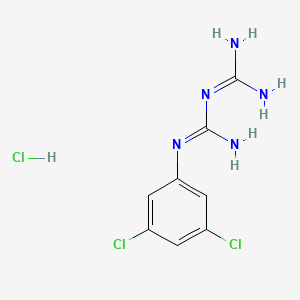

1-(3,5-Dichlorophenyl)biguanide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(diaminomethylidene)-2-(3,5-dichlorophenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N5.ClH/c9-4-1-5(10)3-6(2-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZOKKDDBDONAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N=C(N)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369623 | |

| Record name | 1-(3,5-Dichlorophenyl)biguanide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-04-6 | |

| Record name | 1-(3,5-Dichlorophenyl)biguanide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-Dichlorophenyl)biguanide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3,5-Dichlorophenyl)biguanide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Dichlorophenyl)biguanide hydrochloride is a chemical compound belonging to the biguanide class. While this class of molecules is well-known for its therapeutic applications, particularly as antidiabetic and antimalarial agents, specific and detailed research on the biological activities of the 3,5-dichloro substituted derivative is limited in publicly available scientific literature. This guide aims to provide a comprehensive overview of the known basic properties of this compound and to contextualize its potential pharmacological profile by drawing parallels with closely related and well-studied biguanide analogues.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and analysis in a research and development setting.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | N-(3,5-Dichlorophenyl)imidodicarbonimidic diamide hydrochloride; 1-(diaminomethylene)-2-(3,5-dichlorophenyl)guanidine hydrochloride | [1] |

| CAS Number | 175205-04-6 | [1] |

| Molecular Formula | C₈H₁₀Cl₃N₅ | [1] |

| Molecular Weight | 282.56 g/mol | [1] |

| Melting Point | 251-255 °C | [1] |

| Appearance | Solid (form not specified in literature) | N/A |

| Solubility | Data not available; biguanide hydrochlorides are generally soluble in water and polar organic solvents. | N/A |

Synthesis and Characterization

General Synthetic Pathway

The synthesis would likely proceed via the reaction of 3,5-dichloroaniline hydrochloride with dicyandiamide in a suitable solvent, followed by heating.

References

In-depth Technical Guide: 1-(3,5-Dichlorophenyl)biguanide hydrochloride (CAS 175205-04-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 1-(3,5-Dichlorophenyl)biguanide hydrochloride, a chemical compound with potential applications in various research fields. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from studies on structurally related biguanide and dichlorophenyl-containing compounds to infer its potential properties and guide future research. All presented data and protocols should be considered within this context.

Chemical Identity and Properties

| Property | Value | Reference |

| CAS Number | 175205-04-6 | [1] |

| IUPAC Name | 1-(diaminomethylidene)-2-(3,5-dichlorophenyl)guanidine;hydrochloride | [1] |

| Synonyms | N-(3,5-Dichlorophenyl)imidodicarbonimidic diamide hydrochloride | [1] |

| Molecular Formula | C₈H₁₀Cl₃N₅ | [1] |

| Molecular Weight | 282.56 g/mol | [1] |

| Appearance | Solid | General knowledge |

| Melting Point | 251-255 °C | [1] |

Synthesis

The synthesis of aryl biguanides like this compound typically proceeds through the condensation of an aniline hydrochloride with dicyandiamide. This established method provides a reliable route to this class of compounds.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common methods for synthesizing aryl biguanides.[2]

Materials:

-

3,5-Dichloroaniline

-

Dicyandiamide

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Water

Procedure:

-

Salt Formation: Dissolve 3,5-dichloroaniline in ethanol. Add an equimolar amount of concentrated hydrochloric acid dropwise with stirring to form 3,5-dichloroaniline hydrochloride. The salt may precipitate and can be collected by filtration or used directly as a slurry.

-

Reaction: To the suspension of 3,5-dichloroaniline hydrochloride, add 1.1 equivalents of dicyandiamide.

-

Reflux: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: After cooling to room temperature, the product, this compound, will precipitate. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from an ethanol/water mixture.

-

Drying: Dry the purified product under vacuum.

Potential Biological Activities and Mechanisms of Action

Based on the activities of related biguanide compounds, this compound is hypothesized to possess antimicrobial and anticancer properties.

Potential Antimicrobial Activity

Biguanides, such as polyhexamethylene biguanide (PHMB), are well-known for their broad-spectrum antimicrobial efficacy.[3][4] The primary mechanism of action is the electrostatic interaction of the cationic biguanide with the negatively charged phospholipids in bacterial cell membranes, leading to membrane disruption and cell death.[3][5]

Caption: Proposed mechanism of antimicrobial action.

Potential Anticancer Activity

Aryl biguanides and related structures have shown promise as anticancer agents.[6][7] The proposed mechanism often involves the inhibition of mitochondrial complex I, leading to cellular energy stress and the activation of AMP-activated protein kinase (AMPK). Activated AMPK can then modulate downstream pathways to inhibit cell proliferation and induce apoptosis. A structurally similar compound, 1,3-bis(3,5-dichlorophenyl) urea, has been demonstrated to exert its anticancer effects through this pathway.[8][9]

Caption: Potential anticancer signaling pathway.

Quantitative Data

No specific quantitative biological data for this compound has been identified in the public domain. The following table presents the anticancer activity of the structurally related compound 1,3-bis(3,5-dichlorophenyl) urea (referred to as COH-SR4) against various lung cancer cell lines to provide a conceptual framework for potential efficacy.

Table 2: In Vitro Anticancer Activity of 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) [9]

| Cell Line (Lung Cancer) | IC₅₀ (µM) after 48h |

| H1417 | 1.2 ± 0.2 |

| H1618 | 1.5 ± 0.2 |

| H358 | 2.1 ± 0.2 |

| H520 | 2.4 ± 0.3 |

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the investigation of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in sterile DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial suspension equivalent to a 0.5 McFarland standard

-

Sterile 96-well microtiter plates

-

Resazurin sodium salt solution (optional, for viability assessment)

Procedure:

-

In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.

-

Add 100 µL of the compound stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Add 50 µL of sterile CAMHB to well 12.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured mammalian cells.

Objective: To determine the concentration of the compound that reduces the viability of a cell population by 50% (IC₅₀).

Materials:

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well tissue culture plates

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the compound in complete growth medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control and determine the IC₅₀ value using non-linear regression analysis.

Experimental Workflow Visualization

The following diagram outlines a logical workflow for the preclinical evaluation of this compound.

Caption: A preclinical research workflow for the compound.

Future Directions

The dearth of specific data on this compound highlights a significant opportunity for novel research. Future studies should focus on:

-

Confirmation of Biological Activity: Systematically screening the compound against a broad panel of bacterial, fungal, and cancer cell lines.

-

Elucidation of Mechanism of Action: Investigating its effects on microbial membranes, mitochondrial function, and key signaling pathways like AMPK.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the contribution of the dichlorophenyl moiety and the biguanide core to its biological activity.

-

In Vivo Efficacy and Safety: Progressing promising in vitro findings to animal models to assess therapeutic potential and toxicological profiles.

This technical guide serves as a starting point for the scientific community to explore the potential of this compound. Through rigorous investigation, its therapeutic value can be fully ascertained.

References

- 1. This compound | 175205-04-6 [buyersguidechem.com]

- 2. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. eajournals.org [eajournals.org]

- 5. Polyhexamethylene biguanide and its antimicrobial role in wound healing: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 5c95113ed941d.site123.me [5c95113ed941d.site123.me]

- 8. Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(3,5-Dichlorophenyl)biguanide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 1-(3,5-Dichlorophenyl)biguanide hydrochloride is limited. This guide provides a comprehensive overview based on the known properties of the biguanide class of compounds, related analogs, and established scientific principles. The experimental protocols and potential mechanisms of action described herein are illustrative and should be adapted and validated in a laboratory setting.

Core Compound Information

This compound is a chemical compound belonging to the biguanide class. Its structure is characterized by a 3,5-dichlorophenyl group attached to a biguanide moiety. This structural motif is of interest to researchers in medicinal chemistry and drug discovery due to the established biological activities of biguanides, most notably the anti-diabetic drug metformin, and the potential for the dichlorophenyl substitution to modulate activity and selectivity towards various biological targets.

Chemical Structure and Properties

The chemical structure of this compound is presented below:

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 175205-04-6 | [1][2] |

| Molecular Formula | C₈H₁₀Cl₃N₅ | [1][2] |

| Molecular Weight | 282.56 g/mol | |

| Melting Point | 251-255 °C | [2] |

| Appearance | Solid | |

| Synonyms | 1-(diaminomethylene)-2-(3,5-dichlorophenyl)guanidine hydrochloride, N-(3,5-dichlorophenyl)imidodicarbonimidic diamide hydrochloride | [2] |

Synthesis

The synthesis of this compound can be achieved through the reaction of 3,5-dichloroaniline with dicyandiamide in the presence of a strong acid catalyst, typically hydrochloric acid. This reaction is a common method for the preparation of N-arylbiguanides.[3][4]

Proposed Experimental Protocol for Synthesis

Materials:

-

3,5-Dichloroaniline

-

Dicyandiamide

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Water

-

Sodium Hydroxide (for neutralization, if isolating the free base)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 3,5-dichloroaniline in ethanol.

-

Add 1.0 equivalent of dicyandiamide to the solution.

-

Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The hydrochloride salt of the product may precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Potential Mechanisms of Action and Signaling Pathways

Based on the known pharmacology of biguanides and related compounds, this compound may exert its biological effects through several mechanisms.

AMP-Activated Protein Kinase (AMPK) Pathway Activation

Biguanides are well-established activators of the AMP-activated protein kinase (AMPK) pathway.[5] AMPK is a key cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK can lead to a variety of downstream effects, including the inhibition of anabolic pathways and the activation of catabolic pathways to restore cellular energy balance. The primary mechanism for AMPK activation by biguanides is believed to be through the inhibition of mitochondrial respiratory chain complex I.[6]

Caption: Potential AMPK activation pathway by biguanides.

5-HT₃ Receptor Agonism

Structurally similar compounds, such as 1-(3-chlorophenyl)biguanide, have been shown to be potent agonists of the 5-hydroxytryptamine type 3 (5-HT₃) receptor.[7] The 5-HT₃ receptor is a ligand-gated ion channel, and its activation leads to the rapid influx of cations, resulting in neuronal depolarization. This pathway is involved in various physiological processes, including nausea, vomiting, and anxiety.

Caption: Potential 5-HT3 receptor signaling pathway.

Proposed Experimental Protocols for Biological Characterization

To elucidate the biological activity of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Cytotoxicity Assay (MTT or CCK-8)

This assay determines the effect of the compound on cell viability.

Protocol:

-

Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare serial dilutions of the compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

AMPK Activation Assay (Western Blot)

This assay determines if the compound activates the AMPK pathway.

Protocol:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and calculate the ratio of p-AMPK to total AMPK to determine the extent of AMPK activation.

5-HT₃ Receptor Binding Assay

This assay determines the affinity of the compound for the 5-HT₃ receptor.

Protocol:

-

Prepare cell membranes from a cell line expressing the 5-HT₃ receptor.

-

In a 96-well plate, add a radiolabeled ligand known to bind to the 5-HT₃ receptor (e.g., [³H]GR65630).

-

Add increasing concentrations of this compound to compete with the radioligand for binding to the receptor.

-

Incubate the plate to allow binding to reach equilibrium.

-

Separate the bound and free radioligand using a cell harvester and filtration.

-

Measure the radioactivity of the bound ligand using a scintillation counter.

-

Plot the percentage of specific binding against the concentration of the compound and determine the Ki value (inhibitory constant).

Experimental Screening Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 175205-04-6 [buyersguidechem.com]

- 3. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(4-chlorophenyl)biguanide synthesis - chemicalbook [chemicalbook.com]

- 5. Methyl succinate antagonises biguanide-induced AMPK-activation and death of pancreatic β-cells through restoration of mitochondrial electron transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl succinate antagonises biguanide-induced AMPK-activation and death of pancreatic beta-cells through restoration of mitochondrial electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

Unraveling the Core Mechanism of Action: 1-(3,5-Dichlorophenyl)biguanide hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,5-Dichlorophenyl)biguanide hydrochloride belongs to the biguanide class of compounds, a family of molecules that has garnered significant attention for its diverse therapeutic applications, most notably in the treatment of type 2 diabetes and, more recently, for its potential in oncology. While specific research on the mechanism of action of this compound is limited in publicly available literature, this guide extrapolates its potential core mechanisms based on the well-established activities of structurally related arylbiguanides. The primary mode of action for many biguanides involves the inhibition of mitochondrial respiratory chain complex I, leading to a decrease in cellular energy levels and subsequent activation of the 5' AMP-activated protein kinase (AMPK) signaling pathway. This guide provides a comprehensive overview of this proposed mechanism, details relevant experimental protocols to investigate these effects, and presents quantitative data from related compounds to offer a comparative context.

Introduction: The Biguanide Family and Its Therapeutic Potential

The biguanide functional group has been a cornerstone in medicinal chemistry for decades. Metformin, a dimethyl-substituted biguanide, is a first-line therapy for type 2 diabetes. More complex arylbiguanides are being explored for a range of applications, including anticancer and antimalarial activities. The introduction of a dichlorophenyl group to the biguanide scaffold, as seen in this compound, is anticipated to significantly modulate its biological activity, potentially enhancing its potency or altering its target specificity.

Proposed Core Mechanism of Action: A Focus on Cellular Energetics

The central hypothesis for the mechanism of action of this compound revolves around its ability to disrupt cellular energy metabolism, a hallmark of the biguanide class. This is primarily achieved through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.

Inhibition of Mitochondrial Complex I

Biguanides are cationic molecules that can accumulate in the mitochondrial matrix. Once there, they are thought to directly inhibit the function of Complex I. This inhibition curtails the pumping of protons across the inner mitochondrial membrane, thereby reducing the proton-motive force necessary for ATP synthesis. The consequence is a decrease in the cellular ATP-to-ADP and ATP-to-AMP ratios, signaling a state of energy stress.

Activation of AMP-Activated Protein Kinase (AMPK)

The shift in the cellular energy balance, specifically the increase in the AMP:ATP ratio, is a potent activator of 5' AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that, once activated, orchestrates a metabolic switch from anabolic (energy-consuming) to catabolic (energy-producing) processes.

Activated AMPK phosphorylates a multitude of downstream targets to restore energy homeostasis. Key effects include:

-

Inhibition of ATP-Consuming Pathways: AMPK activation leads to the downregulation of processes such as gluconeogenesis in the liver, protein synthesis (via inhibition of the mTORC1 pathway), and fatty acid synthesis.

-

Stimulation of ATP-Producing Pathways: Conversely, AMPK promotes glycolysis and fatty acid oxidation to generate ATP.

This cascade of events is believed to underlie many of the therapeutic effects of biguanides.

Potential Signaling Pathways

The primary signaling pathway likely modulated by this compound is the AMPK pathway. The following diagram illustrates this proposed cascade.

Unveiling the Biological Profile of 1-(3,5-Dichlorophenyl)biguanide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated biological activities of 1-(3,5-Dichlorophenyl)biguanide hydrochloride, a member of the biguanide class of compounds. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates its potential pharmacological profile based on extensive research into structurally similar biguanides, including known antimalarial and anticancer agents. The guide covers plausible mechanisms of action, predicted quantitative biological activity, detailed hypothetical experimental protocols for its evaluation, and visual representations of associated signaling pathways. This information is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

Biguanides are a class of compounds characterized by a specific functional group, renowned for their therapeutic applications, most notably in the treatment of type 2 diabetes with metformin. Beyond their metabolic effects, various biguanide derivatives have demonstrated significant potential as antimalarial and anticancer agents. The compound this compound, a substituted phenylbiguanide, is structurally analogous to proguanil, a well-established antimalarial drug. This structural similarity suggests that it may share similar mechanisms of action, primarily through the inhibition of dihydrofolate reductase (DHFR). Furthermore, emerging research on other biguanides has highlighted their ability to induce cellular energy stress by targeting mitochondrial complex I and activating the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular metabolism and growth, suggesting potential anticancer properties.

This guide synthesizes the available information on related biguanide compounds to construct a predictive biological activity profile for this compound, focusing on its potential as both an antimalarial and an anticancer agent.

Potential Biological Activities and Mechanisms of Action

Based on the structure of this compound and the known activities of related compounds, two primary areas of biological activity are proposed: antimalarial and anticancer.

Antimalarial Activity

The antimalarial activity of biguanides like proguanil is primarily attributed to their active metabolite, a triazine derivative (e.g., cycloguanil), which is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR). DHFR is crucial for the synthesis of folic acid, a vital component for DNA synthesis and cellular replication in the malaria parasite, Plasmodium falciparum. Inhibition of DHFR leads to the disruption of the parasite's life cycle.

It is hypothesized that this compound is a prodrug that is metabolized in vivo to a corresponding triazine derivative, which then targets and inhibits P. falciparum DHFR.

Additionally, some biguanides have been shown to potentiate the effects of other antimalarial drugs that target mitochondrial function, such as atovaquone. This synergistic effect may involve the disruption of the mitochondrial membrane potential.

Anticancer Activity

The potential anticancer activity of biguanides is thought to be mediated through several mechanisms, primarily centered on the induction of cellular energy stress:

-

Mitochondrial Complex I Inhibition: Biguanides can accumulate in the mitochondria and inhibit Complex I of the electron transport chain. This leads to a decrease in ATP production and an increase in the AMP:ATP ratio.

-

AMPK Activation: The increased AMP:ATP ratio activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activated AMPK shifts the cellular metabolism from anabolic processes (synthesis of macromolecules) to catabolic processes (generation of ATP), thereby inhibiting cell growth and proliferation.

-

mTORC1 Inhibition: A key downstream target of AMPK is the mammalian target of rapamycin complex 1 (mTORC1), a critical regulator of protein synthesis and cell growth. AMPK activation leads to the inhibition of mTORC1 signaling, further contributing to the antiproliferative effects.

-

Induction of Apoptosis: By disrupting cellular metabolism and signaling pathways crucial for survival, biguanides can induce programmed cell death (apoptosis) in cancer cells.

Predicted Quantitative Biological Activity

While specific experimental data for this compound is not available, the following tables present hypothetical quantitative data based on the activities of structurally related biguanides against relevant biological targets. These values are intended for illustrative purposes to guide initial experimental design.

Table 1: Predicted Antimalarial Activity

| Assay Type | Target Organism/Enzyme | Predicted IC50/EC50 (nM) | Reference Compound (IC50/EC50) |

| In vitro antiplasmodial assay | Plasmodium falciparum (3D7, drug-sensitive) | 50 - 200 | Proguanil (~100-500 nM) |

| In vitro antiplasmodial assay | Plasmodium falciparum (K1, multidrug-resistant) | 100 - 500 | Proguanil (~200-1000 nM) |

| Dihydrofolate Reductase (DHFR) Inhibition Assay | Recombinant P. falciparum DHFR | 10 - 100 | Cycloguanil (~1-10 nM) |

Table 2: Predicted Anticancer Activity

| Cell Line | Cancer Type | Predicted IC50 (µM) | Reference Compound (IC50) |

| MCF-7 | Breast Cancer | 10 - 50 | Metformin (mM range), Phenformin (µM-mM range) |

| HCT116 | Colon Cancer | 15 - 60 | Metformin (mM range), Phenformin (µM-mM range) |

| A549 | Lung Cancer | 20 - 75 | Metformin (mM range), Phenformin (µM-mM range) |

| PC-3 | Prostate Cancer | 10 - 50 | Metformin (mM range), Phenformin (µM-mM range) |

Detailed Methodologies for Key Experiments

The following sections provide detailed, albeit hypothetical, protocols for key experiments to evaluate the biological activity of this compound.

In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)

Objective: To determine the 50% inhibitory concentration (IC50) of the compound against P. falciparum.

Materials:

-

P. falciparum culture (e.g., 3D7 strain)

-

Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, and supplemented with Albumax II and gentamicin)

-

Human erythrocytes (O+)

-

This compound stock solution (in DMSO)

-

SYBR Green I nucleic acid stain

-

Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in complete medium.

-

Synchronize the parasite culture to the ring stage.

-

Prepare a parasite suspension with 1% parasitemia and 2% hematocrit.

-

Add 180 µL of the parasite suspension to each well of a 96-well plate.

-

Add 20 µL of the compound dilutions to the respective wells (final DMSO concentration <0.5%). Include positive (chloroquine) and negative (no drug) controls.

-

Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a plate reader (excitation: 485 nm, emission: 530 nm).

-

Calculate the IC50 values by non-linear regression analysis of the dose-response curves.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To determine the inhibitory activity of the compound against P. falciparum DHFR.

Materials:

-

Recombinant P. falciparum DHFR enzyme

-

Dihydrofolic acid (DHF)

-

NADPH

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

This compound stock solution (in DMSO)

-

UV-transparent 96-well plate

-

Spectrophotometer plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the assay buffer, NADPH, and the test compound dilutions.

-

Add the DHFR enzyme to each well to initiate the reaction. Include a no-enzyme control.

-

Incubate for 5 minutes at room temperature.

-

Add DHF to all wells to start the reaction.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay) for Anticancer Activity

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for 48 or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Western Blot Analysis for AMPK Pathway Activation

Objective: To assess the effect of the compound on the phosphorylation of AMPK and its downstream target ACC.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Proposed antimalarial mechanism of action.

Caption: Putative anticancer signaling pathway.

Synthesis of 1-(3,5-Dichlorophenyl)biguanide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-(3,5-Dichlorophenyl)biguanide hydrochloride, a compound of interest in medicinal chemistry and drug development. The document details the synthetic pathway, experimental protocols, and relevant quantitative data, presented for clarity and reproducibility in a research setting.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a condensation reaction between 3,5-dichloroaniline and dicyandiamide. This method is a common and effective route for the preparation of aryl-substituted biguanides. The reaction proceeds by the addition of the amino group of the aniline to one of the nitrile groups of dicyandiamide, followed by cyclization to form the biguanide structure. The reaction is generally carried out in the presence of an acid, and the hydrochloride salt of the product is directly obtained.

dot

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents:

-

3,5-Dichloroaniline

-

Dicyandiamide

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Ethanol

-

Ammonium Hydroxide (dilute solution)

-

Standard laboratory glassware and apparatus for reflux, filtration, and recrystallization.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichloroaniline and an equimolar amount of dicyandiamide.

-

Solvent and Catalyst Addition: Add toluene to the flask to create a slurry. To this mixture, add a catalytic amount of concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. The crude product may precipitate from the solution.

-

Neutralization and Isolation: Filter the crude product. The obtained solid is then neutralized with a dilute solution of ammonium hydroxide.

-

Purification: The crude solid is washed with water and then recrystallized from a suitable solvent, such as ethanol, to yield the pure this compound.

dot

The Role of 1-(3,5-Dichlorophenyl)biguanide Hydrochloride (Proguanil) in Oncology: A Technical Guide

An In-depth Examination of the Antimalarial Drug's Emerging Anticancer Properties

Abstract

1-(3,5-Dichlorophenyl)biguanide hydrochloride, widely known as the antimalarial drug Proguanil, is garnering significant interest within the oncology research community for its potential as a repurposed anticancer agent. Preclinical studies have demonstrated its efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and suppressing tumor growth across various cancer types, including breast, ovarian, and lung cancer. This technical guide provides a comprehensive overview of the current state of research on Proguanil's anticancer activity, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. The guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies in oncology.

Introduction

The repurposing of existing drugs for new therapeutic indications presents a streamlined and cost-effective approach to drug development. Proguanil, an FDA-approved biguanide derivative used for the prevention and treatment of malaria, has emerged as a promising candidate for cancer therapy.[1][2] Its chemical structure, 1-(3,5-Dichlorophenyl)biguanide, shares features with other biguanides like metformin, which has also been investigated for its anticancer properties. However, Proguanil has demonstrated distinct and potent antitumor effects that warrant specific investigation.[1][3] This document synthesizes the available preclinical data on Proguanil's efficacy and mechanisms in cancer research.

Mechanism of Action

Proguanil exerts its anticancer effects through a multi-pronged approach, primarily targeting cellular metabolism and key signaling pathways that are often dysregulated in cancer.

Induction of Mitochondrial Dysfunction and Oxidative Stress

A primary mechanism of Proguanil's anticancer activity is the induction of mitochondrial dysfunction.[1] Treatment with Proguanil leads to a significant increase in the production of reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential.[2][3] This disruption inhibits mitochondrial respiration and subsequently reduces ATP production, leading to a state of energetic stress within the cancer cells.[2] The culmination of these effects is the activation of the intrinsic apoptotic pathway.[1][4]

Activation of the AMPK Signaling Pathway

As a consequence of the energy stress induced by mitochondrial dysfunction, Proguanil activates the AMP-activated protein kinase (AMPK) pathway.[5][6] AMPK acts as a cellular energy sensor and, when activated, works to restore energy homeostasis by promoting catabolic processes while inhibiting anabolic pathways necessary for cell growth and proliferation.[5] The activation of AMPK is a central node in mediating the downstream anticancer effects of Proguanil.

Inhibition of EGFR Signaling

In certain cancer types, such as bladder and non-small cell lung cancer, Proguanil has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][6] It can promote the degradation of EGFR, leading to the downregulation of its downstream effectors, including the AKT/mTOR and c-Raf/ERK1/2 pathways.[6] These pathways are critical for cancer cell proliferation, survival, and migration.

Synergistic Effects with Other Cancer Therapies

Proguanil has demonstrated synergistic activity when combined with other anticancer agents. Notably, in ovarian cancer cells, it enhances the efficacy of the PARP inhibitor Olaparib.[7] The combination leads to increased DNA damage and apoptosis by reducing the efficiency of DNA homologous recombination repair.[7]

Preclinical Efficacy: Quantitative Data

The anticancer effects of Proguanil have been quantified in numerous preclinical studies, both in vitro and in vivo. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity of Proguanil (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |

| HCC1806 | Breast Cancer | ~40-60 | 72h | [1] |

| MCF-7 | Breast Cancer | ~40-70 | 72h | [1][8] |

| MDA-MB-231 | Breast Cancer | ~40-70 | 72h | [1][8] |

| 4T1 | Murine Breast Cancer | ~40-70 | 72h | [1][8] |

| Patient-Derived Breast Cancer Lines | Breast Cancer | 30-60 | 72h | [1][8] |

| OVCAR-3 | Ovarian Cancer | 22.4 | 72h | [7] |

| SKOV-3 | Ovarian Cancer | 45.7 | 72h | [7] |

Table 2: In Vivo Tumor Growth Inhibition by Proguanil

| Cancer Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |

| 4T1 Murine Breast Cancer Xenograft | Proguanil (Oral Gavage) | 20 mg/kg daily | 55% reduction in tumor enlargement | [1][2][3] |

Key Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathways affected by Proguanil in cancer cells.

Proguanil-Induced Mitochondrial Apoptosis Pathway

Caption: Proguanil induces apoptosis via mitochondrial dysfunction and ROS production.

Proguanil's Synergistic Action with Olaparib

Caption: Proguanil enhances Olaparib's efficacy by inhibiting DNA repair.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anticancer effects of Proguanil.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of Proguanil on cancer cell lines and to calculate IC50 values.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

-

Treatment: Treat the cells with a range of concentrations of Proguanil hydrochloride dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium. Include a vehicle control.[11]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8]

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[9][12]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis

Western blotting is employed to detect changes in the expression levels of specific proteins involved in signaling pathways affected by Proguanil.[14]

-

Principle: This technique separates proteins by size using SDS-PAGE, transfers them to a membrane, and detects specific proteins using antibodies.[14]

-

Protocol Outline:

-

Cell Lysis: Treat cells with Proguanil for the desired time and at the specified concentrations. Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.[15]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[15]

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, p-H2AX, β-actin) overnight at 4°C.[1][7]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[15]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[7]

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative protein expression levels.[7]

-

Mitochondrial Respiration Analysis (Seahorse XF Assay)

This assay measures the oxygen consumption rate (OCR), providing a real-time analysis of mitochondrial respiration in live cells.

-

Principle: The Seahorse XF Analyzer measures the rate of change of dissolved oxygen in a transient micro-chamber, allowing for the determination of key parameters of mitochondrial function.[16]

-

Protocol Outline:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.[17]

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[17]

-

Cell Treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium and treat the cells with Proguanil for the desired time.

-

Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will sequentially inject mitochondrial stressor compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[16][18]

-

Data Analysis: Analyze the OCR data to determine the effects of Proguanil on the different parameters of mitochondrial function.

-

Conclusion and Future Directions

The preclinical evidence strongly suggests that this compound (Proguanil) possesses significant anticancer properties. Its ability to induce mitochondrial dysfunction, activate AMPK, and inhibit critical oncogenic pathways highlights its potential as a repurposed therapeutic agent. The synergistic effects observed with existing cancer drugs further enhance its clinical potential.

Future research should focus on elucidating the complete molecular mechanism of Proguanil's action and identifying predictive biomarkers for patient stratification. Further in vivo studies in a broader range of cancer models are necessary to validate its efficacy and safety profile. Ultimately, well-designed clinical trials are warranted to translate these promising preclinical findings into tangible benefits for cancer patients.[1]

References

- 1. Proguanil Suppresses Breast Tumor Growth In Vitro and In Vivo by Inducing Apoptosis via Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proguanil Suppresses Breast Tumor Growth In Vitro and In Vivo by Inducing Apoptosis via Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Pathways: Is AMPK a Friend or a Foe in Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMP‐activated protein kinase regulates cancer cell growth and metabolism via nuclear and mitochondria events - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proguanil synergistically sensitizes ovarian cancer cells to olaparib by increasing DNA damage and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. researchhub.com [researchhub.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. medium.com [medium.com]

- 15. benchchem.com [benchchem.com]

- 16. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tabaslab.com [tabaslab.com]

- 18. agilent.com [agilent.com]

An In-Depth Technical Guide to 1-(3,5-Dichlorophenyl)biguanide Hydrochloride and Mitochondrial Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between 1-(3,5-Dichlorophenyl)biguanide hydrochloride, a member of the biguanide class of compounds, and mitochondrial function. Biguanides are recognized for their profound effects on cellular energy metabolism, primarily through the induction of mitochondrial stress. This document details the core mechanism of action, focusing on the inhibition of Complex I of the electron transport chain. It presents quantitative data from studies on structurally similar bisbiguanide analogs to illustrate the downstream consequences, including reduced oxygen consumption, depolarization of the mitochondrial membrane, decreased ATP synthesis, and elevated production of reactive oxygen species. Detailed experimental protocols for assessing these key indicators of mitochondrial stress are provided, alongside visualizations of the primary signaling pathway and experimental workflows to facilitate a deeper understanding and practical application in a research and development setting.

Introduction to this compound

This compound belongs to the biguanide family of synthetic compounds, which includes well-known therapeutic agents like metformin and phenformin.[1] These molecules are characterized by a biguanide functional group and are noted for their significant impact on cellular metabolic processes. While metformin is a cornerstone in the treatment of type 2 diabetes, the broader class of biguanides, including phenformin and other analogs, has been investigated for anti-neoplastic properties.[1][2] The therapeutic and cytotoxic effects of these compounds are intrinsically linked to their ability to induce a state of energetic stress, which originates from the disruption of mitochondrial function.[3] 1-(3,5-Dichlorophenyl)biguanide, also known by synonyms such as N-(3,5-Dichlorophenyl)dicarbonimido/ic diamide/imido, is a subject of interest for its potential to modulate mitochondrial activity.[4]

Core Mechanism of Action: Inhibition of Mitochondrial Respiratory Complex I

The primary and most widely accepted mechanism of action for biguanides is the inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain (ETC).[1]

Biguanides are cationic molecules that accumulate within the mitochondrial matrix, a process driven by the negative-inside mitochondrial membrane potential.[5] Once inside, they directly interact with and inhibit the function of Complex I.[2] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, thereby impeding the entire oxidative phosphorylation (OXPHOS) process.[1][3] The inhibitory potency of different biguanides often correlates with their hydrophobicity, which influences their ability to access the mitochondrial matrix.[6] While all biguanides appear to inhibit isolated Complex I, their ability to inhibit respiration in intact cells depends on specific molecular features that allow them to cross the mitochondrial inner membrane.[6][7]

Key Manifestations of Mitochondrial Stress

The inhibition of Complex I by compounds like 1-(3,5-Dichlorophenyl)biguanide triggers a cascade of events that characterize mitochondrial stress. Recent studies on structurally related bisbiguanide analogs, AX-4 and AX-7, provide quantitative insights into these effects.[8][9][10]

Reduced Oxygen Consumption Rate (OCR)

As Complex I is a critical entry point for electrons into the ETC, its inhibition leads to a significant decrease in the mitochondrial oxygen consumption rate (OCR). This reflects a direct suppression of oxidative phosphorylation.[8][11] Studies on lung cancer cells treated with bisbiguanide analogs demonstrated a dramatic reduction in basal OCR, ATP-linked respiration, and maximal respiration, indicating severe impairment of the cell's ability to generate energy via mitochondrial respiration.[9]

Table 1: Effect of Bisbiguanide Analogs on Mitochondrial Respiration

| Parameter | Treatment (1 µM) | % of Control OCR | Reference |

|---|---|---|---|

| Basal Respiration | Alexidine | ~25% | [9] |

| AX-4 | ~30% | [9] | |

| AX-7 | ~40% | [9] | |

| ATP Production | Alexidine | ~20% | [9] |

| AX-4 | ~25% | [9] | |

| AX-7 | ~35% | [9] | |

| Maximal Respiration | Alexidine | ~15% | [9] |

| AX-4 | ~20% | [9] | |

| AX-7 | ~25% | [9] |

Data derived from studies on bisbiguanide analogs in H1299 lung cancer cells.

Depolarization of Mitochondrial Membrane Potential (ΔΨm)

The proton pumping activity of the ETC establishes the mitochondrial membrane potential (ΔΨm), which is essential for ATP synthesis and other mitochondrial processes.[12] By inhibiting Complex I, biguanides reduce proton translocation across the inner mitochondrial membrane, leading to its depolarization.[8][13] This loss of membrane potential is a key indicator of mitochondrial dysfunction and an early event in the apoptotic pathway.[14][15]

Decreased Mitochondrial ATP Production and Metabolic Rewiring

The direct consequence of reduced OCR and a collapsed membrane potential is a sharp decline in mitochondrial ATP synthesis.[8] To compensate for this energy crisis, cells often upregulate glycolysis, leading to increased glucose consumption and lactate production.[9] This metabolic shift is a hallmark of biguanide action.

Table 2: Effect of Bisbiguanide Analogs on Extracellular Lactate

| Treatment | Concentration | Fold Change in Lactate vs. Control | Reference |

|---|---|---|---|

| Alexidine | 1 µM | ~1.8 | [9] |

| 2 µM | ~2.5 | [9] | |

| AX-4 | 1 µM | ~1.5 | [9] |

| 2 µM | ~2.5 | [9] | |

| AX-7 | 1 µM | ~1.7 | [9] |

| 2 µM | ~2.2 | [9] |

Data derived from studies on bisbiguanide analogs in H1299 lung cancer cells.

Increased Reactive Oxygen Species (ROS) Production

Inhibition of Complex I can lead to the backup of electrons within the complex, promoting the formation of superoxide (O₂⁻), a primary mitochondrial reactive oxygen species (ROS).[2][3] The flavin mononucleotide (FMN) site in Complex I is a known source of superoxide.[2] This increase in oxidative stress can damage mitochondrial components, including DNA, proteins, and lipids, further exacerbating mitochondrial dysfunction and potentially triggering cell death pathways.[16][17]

Alterations in Mitochondrial Morphology

Mitochondria are dynamic organelles that undergo continuous fission and fusion to maintain their health.[18] Cellular stress, including that induced by mitochondrial depolarization, often leads to a shift towards mitochondrial fission, resulting in a fragmented mitochondrial network.[19][20] Studies on bisbiguanide analogs have shown that they cause dramatic structural defects, including deformed mitochondrial cristae.[8][9]

Visualizing the Impact: Pathways and Workflows

To better understand the mechanisms and experimental approaches, the following diagrams illustrate the core signaling pathway of biguanide-induced mitochondrial stress and a typical workflow for its assessment.

Figure 1. Signaling pathway of 1-(3,5-Dichlorophenyl)biguanide in mitochondria.

Figure 2. Experimental workflow for a mitochondrial stress test.

Key Experimental Protocols

The following protocols provide detailed methodologies for assessing the primary indicators of mitochondrial stress induced by this compound.

Protocol: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol is adapted for use with a Seahorse XF Analyzer to perform a "Mito Stress Test" on intact cells.[18][21]

A. Materials:

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Sensor Cartridge

-

Seahorse XF Calibrant Solution

-

Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

-

Compound Stocks: 1-(3,5-Dichlorophenyl)biguanide HCl, Oligomycin, Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), Rotenone, Antimycin A.

B. Procedure:

-

Cell Seeding: Seed cells into a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight in a standard CO₂ incubator.

-

Sensor Hydration: Hydrate the sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.

-

Assay Preparation:

-

Warm the assay medium to 37°C.

-

Wash the cells twice with the warmed assay medium.

-

Add the final volume of assay medium to each well.

-

Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour to allow temperature and pH to equilibrate.

-

-

Compound Loading: Prepare working concentrations of the test compounds in assay medium. Load the appropriate volumes into the injection ports of the hydrated sensor cartridge (e.g., Port A: 1-(3,5-Dichlorophenyl)biguanide, Port B: Oligomycin, Port C: FCCP, Port D: Rotenone/Antimycin A).

-

Data Acquisition: Load the sensor cartridge into the Seahorse XF Analyzer for calibration. After calibration, replace the calibrant plate with the cell plate. Initiate the run. The instrument will measure baseline OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.

-

Data Analysis: After the run, normalize OCR data to cell number or protein concentration. Calculate parameters such as Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Spare Respiratory Capacity.

Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol uses the ratiometric dye JC-1 to measure changes in ΔΨm.[14][22] In healthy, energized mitochondria, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with low ΔΨm, JC-1 remains as monomers in the cytoplasm and fluoresces green. A decrease in the red/green fluorescence ratio indicates depolarization.

A. Materials:

-

JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

-

DMSO

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Positive control (optional): CCCP (a potent mitochondrial uncoupler)

-

Fluorescence microscope or flow cytometer

B. Procedure:

-

Cell Preparation: Culture cells on coverslips (for microscopy) or in suspension (for flow cytometry). Treat cells with various concentrations of 1-(3,5-Dichlorophenyl)biguanide for the desired duration. Include an untreated control and a positive control (e.g., 50 µM CCCP for 5-10 minutes).[14]

-

JC-1 Staining:

-

Prepare a 1-10 µM JC-1 working solution in pre-warmed cell culture medium or buffer. The optimal concentration should be determined empirically for the specific cell type.

-

Remove the treatment medium from the cells.

-

Add the JC-1 working solution and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[14]

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells gently once or twice with pre-warmed PBS or assay buffer to remove excess dye.[14]

-

-

Analysis:

-

Flow Cytometry: Resuspend cells in PBS. Analyze immediately using a flow cytometer. Detect green fluorescence in the FITC channel (e.g., 530 ± 15 nm) and red fluorescence in the PE channel (e.g., 590 ± 17.5 nm).[22] Calculate the ratio of red to green fluorescence intensity.

-

Fluorescence Microscopy: Mount the coverslip. Observe cells using a fluorescence microscope with appropriate filter sets for green and red fluorescence.[14] Capture images and analyze the relative intensity of red and green signals.

-

Protocol: Measurement of Mitochondrial Superoxide using MitoSOX™ Red

This protocol uses MitoSOX™ Red, a live-cell permeant dye that selectively targets mitochondria and fluoresces upon oxidation by superoxide.[23][24][25]

A. Materials:

-

MitoSOX™ Red Mitochondrial Superoxide Indicator

-

Anhydrous DMSO

-

HBSS with Ca²⁺/Mg²⁺ (or other suitable buffer)

-

Flow cytometer or fluorescence microscope

B. Procedure:

-

Reagent Preparation:

-

Allow the MitoSOX™ Red reagent vial to equilibrate to room temperature.

-

Prepare a 5 mM stock solution by dissolving the reagent in DMSO.[23][25] This stock solution should be used fresh or aliquoted and stored at -20°C, protected from light.

-

On the day of the experiment, prepare a working solution (typically 500 nM to 5 µM) by diluting the stock solution in warm HBSS.[23][26] The optimal concentration depends on the cell type and should be determined empirically.

-

-

Cell Treatment and Staining:

-

Washing: Wash the cells gently three times with warm buffer to remove non-localized probe.[27]

-

Analysis:

-

Flow Cytometry: Trypsinize and resuspend cells in fresh buffer. Analyze using a flow cytometer with an excitation of ~510 nm and detection in a PE channel (~580 nm).[24]

-

Fluorescence Microscopy: Mount the cells and visualize using a fluorescence microscope with an appropriate filter set (e.g., for rhodamine).

-

Conclusion and Future Directions

This compound, consistent with other members of its class, induces significant mitochondrial stress primarily by inhibiting Complex I of the electron transport chain. This singular event initiates a cascade of downstream effects including suppressed respiration, mitochondrial depolarization, depleted ATP levels, and increased oxidative stress. This profile makes it and related compounds valuable tools for studying cellular metabolism and potential candidates for therapeutic development, particularly in oncology where metabolic reprogramming is a key feature of cancer cells.[28] For drug development professionals, understanding these mechanisms is crucial for identifying novel therapeutic targets, designing more potent and selective biguanide analogs, and predicting potential toxicities related to mitochondrial dysfunction.[13][29] Future research should focus on elucidating the precise binding site on Complex I, exploring the full spectrum of off-target effects, and leveraging these metabolic modulators for combination therapies.

References

- 1. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of biguanides on oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Interaction of biguanides with mitochondrial and synthetic membranes. Effects on ion conductance of mitochondrial membranes and electrical properties of phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular features of biguanides required for targeting of mitochondrial respiratory complex I and activation of AMP-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Bisbiguanide analogs induce mitochondrial stress to inhibit lung cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bisbiguanide analogs induce mitochondrial stress to inhibit lung cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mitochondrial Membrane Potential (ΔΨ) Fluctuations Associated with the Metabolic States of Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Drug-induced mitochondrial dysfunction and cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Modulatory Contribution of Oxygenating Hydrogels and Polyhexamethylene Biguanide on the Antimicrobial Potency of Neutrophil-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Methods for assessing mitochondrial quality control mechanisms and cellular consequences in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol for evaluating mitochondrial morphology changes in response to CCCP-induced stress through open-source image processing software - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocol for evaluating mitochondrial morphology changes in response to CCCP-induced stress through open-source image processing software - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bio-protocol.org [bio-protocol.org]

- 22. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. apexbt.com [apexbt.com]

- 24. bio-protocol.org [bio-protocol.org]

- 25. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 29. agilent.com [agilent.com]

Preliminary In Vitro Studies of 1-(3,5-Dichlorophenyl)biguanide Hydrochloride and its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Dichlorophenyl)biguanide hydrochloride is an organic compound belonging to the biguanide class of molecules. While this specific compound has not been extensively studied for its own biological effects, it serves as a crucial starting material in the synthesis of various heterocyclic compounds, most notably 1,3,5-triazine derivatives. These derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic activities, including anticancer and antimicrobial properties. This guide will focus on the synthesis of these derivatives and their reported preliminary in vitro biological evaluations.

Synthetic Utility: Precursor to 1,3,5-Triazine Derivatives

Arylbiguanides, such as this compound, are valuable intermediates for the synthesis of 1,3,5-triazine scaffolds. The synthesis generally involves the condensation of a biguanide with an ester.[1][2] This reaction provides a versatile route to a variety of substituted triazines, which are a class of compounds known for a wide range of biological activities.[1][2]

General Experimental Protocol for Synthesis

The synthesis of 1,3,5-triazine derivatives from an arylbiguanide hydrochloride typically follows a two-step process:

-

Neutralization of the Biguanide Salt: The arylbiguanide hydrochloride is neutralized to its free base form using a suitable base, such as sodium methoxide in methanol.

-

Condensation with an Ester: The free base is then reacted with an ester, often under reflux conditions, to yield the corresponding 1,3,5-triazine derivative.[1]

A variety of esters can be used in this condensation reaction, allowing for the introduction of diverse substituents onto the triazine ring, which in turn influences the biological activity of the final compound.[1]

In Vitro Anticancer Activity of Biguanide-Derived 1,3,5-Triazines

Several studies have investigated the in vitro anticancer properties of 1,3,5-triazine derivatives synthesized from biguanides. These compounds have shown cytotoxicity against various cancer cell lines.

Quantitative Data on Anticancer Activity

A study by Chalermnon et al. (2021) synthesized a series of 1,3,5-triazine derivatives from metformin and phenylbiguanide and evaluated their anticancer activity against two human colorectal carcinoma cell lines, HCT116 and SW620. The half-maximal inhibitory concentrations (IC50) for some of these derivatives are presented in Table 1.[1][3][4]

Table 1: In Vitro Anticancer Activity of Selected Biguanide-Derived 1,3,5-Triazines [1]

| Compound | Substituent (R3) | HCT116 IC50 (µM) | SW620 IC50 (µM) |

| 2c | o-hydroxyphenyl | 27.02 ± 0.05 | 24.57 ± 0.07 |

| 3c | o-hydroxyphenyl | 21.36 ± 0.05 | 19.95 ± 0.05 |

| Cisplatin | (Reference) | 26.33 ± 0.05 | 21.05 ± 0.06 |

Data extracted from Chalermnon et al., 2021.[1]

The results indicate that derivatives containing an o-hydroxyphenyl substituent (compounds 2c and 3c ) exhibited the highest activity, with IC50 values comparable to the standard anticancer drug, cisplatin.[1][3][4]

Experimental Protocol for Cytotoxicity Assay

The in vitro anticancer activity of the synthesized 1,3,5-triazine derivatives was evaluated using a standard cytotoxicity assay. The general steps are outlined below.[1]

-

Cell Culture: Human colorectal cancer cell lines (HCT116 and SW620) are cultured in appropriate growth media (e.g., RPMI for HCT116 and DMEM for SW620) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 104 cells per well) and allowed to adhere for 24 hours.[1]

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized 1,3,5-triazine derivatives (e.g., 0-100 µM) for a specified duration (e.g., 48 hours).[1]

-

Viability Assessment: After the treatment period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This assay measures the metabolic activity of viable cells.[5] The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.

-

IC50 Determination: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curves.[6]

Potential Mechanisms of Action of Biguanides

While the specific mechanism of action for this compound is unknown, the mechanisms of other well-studied biguanides, such as metformin, have been extensively investigated. These mechanisms are thought to contribute to their antidiabetic and potential anticancer effects.[7][8][9]

The primary proposed mechanism involves the inhibition of mitochondrial respiratory chain complex I.[8][9] This inhibition leads to a decrease in ATP production and an increase in the AMP:ATP ratio. The elevated AMP levels activate AMP-activated protein kinase (AMPK), a key energy sensor in cells.[7]

Activated AMPK, in turn, can phosphorylate and regulate multiple downstream targets, leading to:

-